molecular formula C6H10ClN3O2S B13218970 diethyl-4H-1,2,4-triazole-3-sulfonyl chloride

diethyl-4H-1,2,4-triazole-3-sulfonyl chloride

Cat. No.: B13218970
M. Wt: 223.68 g/mol
InChI Key: ZZZMUKORFMIILK-UHFFFAOYSA-N
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Description

Diethyl-4H-1,2,4-triazole-3-sulfonyl chloride is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the reaction of diethyl-4H-1,2,4-triazole-3-thiol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . The general reaction scheme is as follows:

Diethyl-4H-1,2,4-triazole-3-thiol+Chlorosulfonic acidDiethyl-4H-1,2,4-triazole-3-sulfonyl chloride+Hydrogen chloride\text{Diethyl-4H-1,2,4-triazole-3-thiol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrogen chloride} Diethyl-4H-1,2,4-triazole-3-thiol+Chlorosulfonic acid→Diethyl-4H-1,2,4-triazole-3-sulfonyl chloride+Hydrogen chloride

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Diethyl-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve solvents like dichloromethane or acetonitrile and may require catalysts or specific temperature control .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of nucleophile and reaction conditions. For example, reaction with an amine can yield a sulfonamide derivative .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diethyl-4H-1,2,4-triazole-3-sulfonyl chloride include other sulfonyl chlorides and triazole derivatives such as:

Uniqueness

Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial use .

Properties

Molecular Formula

C6H10ClN3O2S

Molecular Weight

223.68 g/mol

IUPAC Name

4,5-diethyl-1,2,4-triazole-3-sulfonyl chloride

InChI

InChI=1S/C6H10ClN3O2S/c1-3-5-8-9-6(10(5)4-2)13(7,11)12/h3-4H2,1-2H3

InChI Key

ZZZMUKORFMIILK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(N1CC)S(=O)(=O)Cl

Origin of Product

United States

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